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molecular formula C6H7Br3N2 B3260814 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide CAS No. 335033-38-0

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B3260814
M. Wt: 346.85 g/mol
InChI Key: HWARTXMPXSZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

(2-Amino-5-bromo-pyridin-3-yl)-methanol (360 mg, 1.8 mmol) is dissolved in 1.0 mL of 48% HBr aqueous solution. The mixture is heated at 100° C. for 16 hrs. Then the majority of the water is removed in vacuo and toluene is added to remove the water left. The residue is concentrated to give the crude 5-bromo-3-bromomethyl-pyridin-2-ylamine hydrobromide which is used directly in the next step.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8]O)=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1.[BrH:11]>>[BrH:10].[Br:10][C:5]1[CH:6]=[C:7]([CH2:8][Br:11])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
NC1=NC=C(C=C1CO)Br
Name
Quantity
1 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the majority of the water is removed in vacuo and toluene
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to remove the water
WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The residue is concentrated

Outcomes

Product
Name
Type
product
Smiles
Br.BrC=1C=C(C(=NC1)N)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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